molecular formula C11H15NO4S2 B2893339 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid CAS No. 1182149-75-2

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid

Cat. No.: B2893339
CAS No.: 1182149-75-2
M. Wt: 289.36
InChI Key: WKEYEHKIQYCSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a thiophene-2-sulfonyl group and at the 2-position with an acetic acid moiety. This structure combines the conformational flexibility of the piperidine ring with the electron-withdrawing properties of the sulfonyl group and the carboxylic acid's polarity, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.

Key structural attributes:

  • Piperidine ring: Provides a rigid scaffold for substituent placement.
  • Acetic acid moiety: Contributes to solubility and bioactivity via ionization.

Properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c13-10(14)8-9-4-1-2-6-12(9)18(15,16)11-5-3-7-17-11/h3,5,7,9H,1-2,4,6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEYEHKIQYCSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Analogs

a) Thiophene-2-acetic Acid (CAS: 1918-77-0)
  • Structure : Lacks the piperidine and sulfonyl groups; simpler thiophene-acetic acid backbone.
  • Properties : MP 63–67°C, soluble in hot water and oxygenated solvents.
  • Applications : Precursor for drugs like cefalotin and ketotifen.
  • Comparison : The absence of the piperidine-sulfonyl group in thiophene-2-acetic acid reduces conformational rigidity and electronic complexity, limiting its utility in targeted enzyme inhibition compared to the target compound.
b) 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic Acid
  • Structure : Contains a pyridinyl-pyrimidine thioether and acetic acid.
  • Applications : Used in coordination polymers for material science.
  • Comparison : The thioether linkage (vs. sulfonyl) reduces electron-withdrawing effects, altering reactivity and binding interactions.

Piperidine-Acetic Acid Derivatives

a) 2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acids (9a–9d)
  • Synthesis: Prepared via nucleophilic substitution of 2-(piperidin-4-yl)acetic acid with aryl halides (e.g., 4′-fluoroacetophenone for 9a).
  • Key Data: Compound Substituent Yield 9a 4-Acetyl 45% 9b 4-Cyano 65% 9c 4-(Boc) 39% 9d 2-Bromo-4-(methoxycarbonyl) N/A
  • Comparison : These derivatives lack the thiophene-sulfonyl group but share the piperidine-acetic acid core. Their biological activity (e.g., soluble epoxide hydrolase inhibition) suggests that substituents on the piperidine nitrogen critically influence target engagement.

b) (R)-(1-Fmoc-piperidin-2-yl)acetic Acid (CAS: 193693-63-9)
  • Structure : Fmoc-protected piperidine-acetic acid.
  • Applications : Intermediate in peptide synthesis.
  • Comparison : The Fmoc group introduces steric bulk, reducing bioavailability compared to the sulfonyl-thiophene substituent in the target compound.

Sulfonyl-Containing Analogs

a) 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid
  • Structure : Tetrazole and methylsulfanyl-phenyl groups linked via sulfonyl.
  • Crystal Packing : Forms hydrogen-bonded dimers and π-π interactions.
b) [(2-Oxo-2-piperidin-1-ylethyl)thio]acetic Acid
  • Structure : Thioether-linked piperidine and acetic acid.
  • Comparison : The thioether group (vs. sulfonyl) reduces polarity and electron-withdrawing effects, likely altering pharmacokinetic properties such as membrane permeability.

Structural and Functional Analysis

Electronic Effects

  • Sulfonyl Group: In the target compound, the sulfonyl group increases acidity of the acetic acid (pKa ~3–4) compared to non-sulfonated analogs (pKa ~4.5–5).
  • Thiophene vs. Aryl Substituents : Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and metal coordination, as seen in related thiophene derivatives.

Biological Activity

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid, identified by its CAS number 1396815-45-4, is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is involved in various pathological conditions, including cancer and inflammation.

The molecular formula of this compound is C13H14ClNO2S3C_{13}H_{14}ClNO_2S_3, with a molecular weight of approximately 347.90 g/mol. The compound features a piperidine ring substituted with a thiophenesulfonyl group, which contributes to its biological activity.

Research indicates that this compound acts as a selective inhibitor of mPGES-1. This inhibition leads to a reduction in PGE2 production, thereby potentially mitigating inflammation and cancer cell proliferation. The compound has shown promising results in vitro, particularly against A549 lung cancer cell lines, where it induced cell cycle arrest and apoptosis at specific concentrations .

Inhibitory Activity Against mPGES-1

The compound has been evaluated for its inhibitory effects on mPGES-1 through various assays:

  • IC50 Values : The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against mPGES-1.
CompoundIC50 (µM)Effect on Cell Cycle
1c3.5G0/G1 arrest at 24h
2c4.0Increased subG0/G1 at 48h and 72h

These results suggest that the compound not only inhibits mPGES-1 but also affects cellular processes critical for tumor growth .

Antimicrobial Activity

In addition to its anti-inflammatory properties, derivatives of this compound have been tested for antimicrobial activity. A study reported significant efficacy against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for certain derivatives . This suggests potential applications in treating infections alongside its anti-inflammatory effects.

Case Studies and Applications

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Cancer Therapy : The inhibition of mPGES-1 by this compound may provide a dual approach in cancer treatment by reducing inflammation and directly affecting tumor cell viability.
    • Study Example : A549 cell line studies demonstrated that treatment with this compound led to significant reductions in cell viability over time, suggesting its utility as a chemotherapeutic agent .
  • Inflammatory Disorders : Given its mechanism of action targeting PGE2 synthesis, this compound could be beneficial in managing conditions like arthritis and other inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves:

  • Sulfonylation : Reacting piperidine derivatives with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, nitrogen atmosphere) to introduce the sulfonyl group .
  • Acetic Acid Functionalization : Coupling the sulfonylated piperidine with a bromoacetic acid derivative via nucleophilic substitution, requiring bases like triethylamine to deprotonate intermediates .
  • Purification : Column chromatography or recrystallization (using solvents like ethanol/water mixtures) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl group integration (δ ~3.5–4.0 ppm for piperidine protons; δ ~130–140 ppm for thiophene carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~329.06) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

Q. What functional groups influence the compound’s reactivity?

  • Methodological Answer :

  • Sulfonyl Group : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols) .
  • Carboxylic Acid : Participates in salt formation (e.g., with NaOH) or esterification (via Fischer-Speier reaction with alcohols and H2SO4) .
  • Piperidine Ring : Undergoes ring-opening under strong acidic/basic conditions; monitor pH during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Temperature Control : Maintain sulfonylation at 0–5°C to minimize side reactions (e.g., over-sulfonation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for esterification steps to reduce reaction time .
  • Computational Modeling : Use density functional theory (DFT) to predict transition states and optimize solvent polarity (e.g., ε ~4–8 for dichloromethane) .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Batch Consistency Analysis : Compare HPLC purity (>95%) and stereochemical integrity (via chiral chromatography) between batches .
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations to biological targets (e.g., cyclooxygenase-2) .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50 in enzyme inhibition vs. cell-based assays) to identify outliers .

Q. How can computational methods guide derivative design for enhanced pharmacological activity?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity using partial least squares regression .
  • ADMET Prediction : Use SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks .
  • Fragment-Based Design : Replace thiophene with bioisosteres (e.g., furan) while preserving sulfonyl group geometry .

Q. What experimental approaches resolve conflicting spectroscopic data?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the piperidine ring .
  • X-ray Crystallography : Obtain single-crystal structures to confirm absolute configuration (e.g., CCDC deposition) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carboxylate carbon shifts in NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.